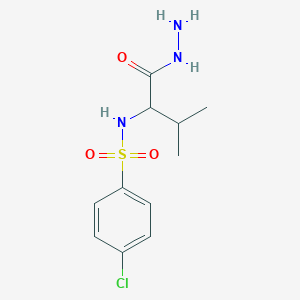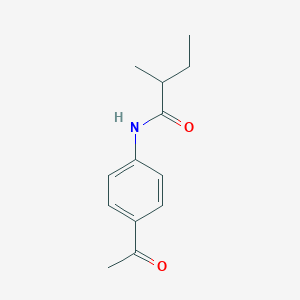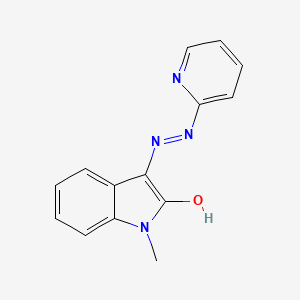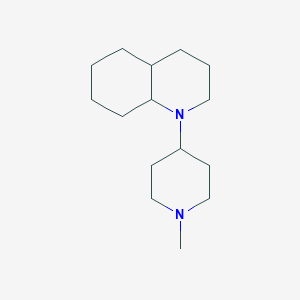
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a chlorinated benzene ring, a sulfonamide group, and a hydrazinyl-substituted oxobutanoyl moiety
Méthodes De Préparation
The synthesis of 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the chlorination of benzenesulfonamide to introduce the chlorine atom. This is followed by the reaction with a hydrazine derivative to form the hydrazinyl group.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This can disrupt various biochemical pathways, making it useful in drug development for targeting specific diseases .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide include other sulfonamide derivatives and hydrazinyl-substituted compounds. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. For example:
4-chloro-N-(1-amino-3-methyl-1-oxobutan-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzamide: Similar structure but with a benzamide group instead of a benzenesulfonamide group.
Propriétés
IUPAC Name |
4-chloro-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-7(2)10(11(16)14-13)15-19(17,18)9-5-3-8(12)4-6-9/h3-7,10,15H,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTDMKBSXUIFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NN)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5166105.png)
![Ethyl 2-[5-(4-fluorophenyl)tetrazol-2-yl]acetate](/img/structure/B5166121.png)

![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5166141.png)

![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5166155.png)

![4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5166169.png)
![1-cyclopropyl-N-methyl-6-oxo-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5166179.png)
![(5E)-1-(4-fluorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5166188.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2,3,6-trifluorobenzyl)methanamine](/img/structure/B5166201.png)
![10-{[(4-hydroxyphenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5166204.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5166214.png)
